![molecular formula C44H50Cl2N6O10 B14441912 (2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid CAS No. 74088-44-1](/img/structure/B14441912.png)
(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid” is a complex organic molecule that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a combination of functional groups, including an amino group, a benzoyl group, and a chloro-substituted aniline derivative, which may contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the final coupling reactions. A possible synthetic route could involve:
Formation of the Benzoyl Intermediate: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate aromatic compound.
Coupling with Aniline Derivative: The aniline derivative can be coupled with the benzoyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Final Compound: The final compound can be synthesized by coupling the intermediate with (2S)-2-amino-3-methylbutanamide under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, purification techniques such as chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The amino group may be susceptible to oxidation under certain conditions.
Reduction: The benzoyl group may be reduced to a corresponding alcohol.
Substitution: The chloro group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Involvement: Participation in biochemical pathways related to its functional groups.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide
- (2S)-2-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]-3-methylbutanamide
- (2S)-2-amino-N-[2-(2-benzoyl-N-methylanilino)acetyl]-3-methylbutanamide
Uniqueness
The presence of the oxalic acid moiety and the specific substitution pattern on the aniline ring may confer unique chemical and biological properties to the compound, distinguishing it from similar compounds.
Properties
CAS No. |
74088-44-1 |
|---|---|
Molecular Formula |
C44H50Cl2N6O10 |
Molecular Weight |
893.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid |
InChI |
InChI=1S/2C21H24ClN3O3.C2H2O4/c2*1-13(2)19(23)21(28)24-18(26)12-25(3)17-10-9-15(22)11-16(17)20(27)14-7-5-4-6-8-14;3-1(4)2(5)6/h2*4-11,13,19H,12,23H2,1-3H3,(H,24,26,28);(H,3,4)(H,5,6)/t2*19-;/m00./s1 |
InChI Key |
OCNHOQXEDVOLTH-UFEREZMFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.CC(C)[C@@H](C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.CC(C)C(C(=O)NC(=O)CN(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)

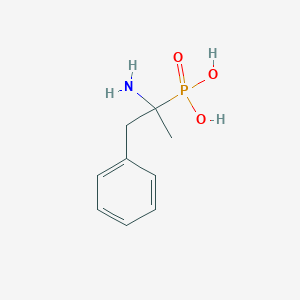

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
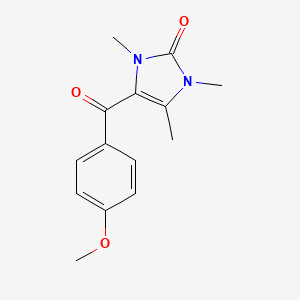
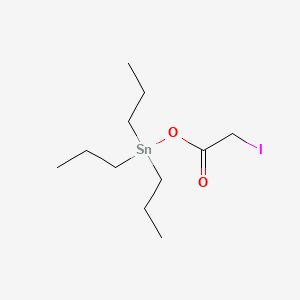
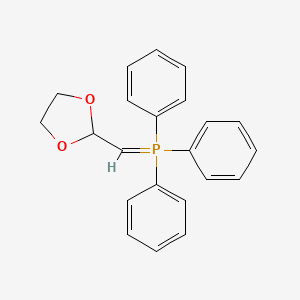
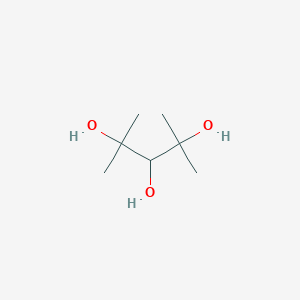


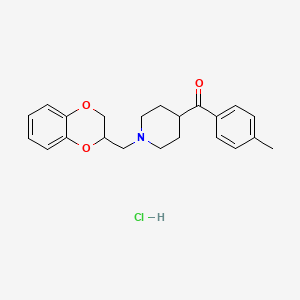
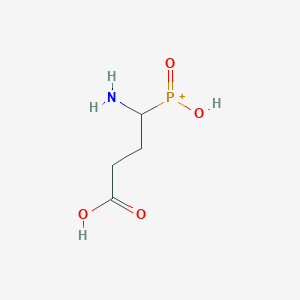
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
